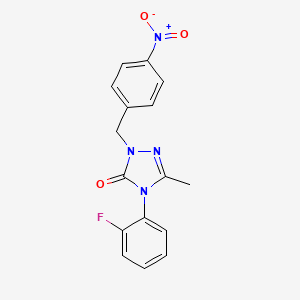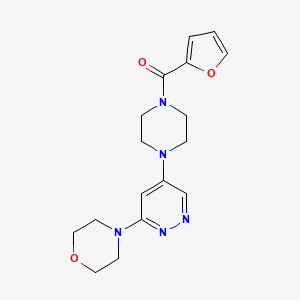![molecular formula C20H25FN6O2S B3014992 N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide CAS No. 1251705-47-1](/img/structure/B3014992.png)
N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide is a complex organic compound that features a piperazine and piperidine moiety linked through a thiadiazole ring
作用機序
Target of Action
The compound, also known as N-[5-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-1,2,4-thiadiazol-3-yl]acetamide, primarily targets the 5-HT 1A receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, and other behaviors .
Mode of Action
The compound acts mainly as a 5-HT 1A receptor agonist , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has been shown to inhibit the reuptake of serotonin and norepinephrine, and possibly induce their release . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects .
Biochemical Pathways
The compound’s action on the 5-HT 1A, 5-HT 2A, and 5-HT 2C receptors affects the serotonin pathway, which is involved in mood regulation, anxiety, and other behaviors . By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters, enhancing their signaling .
Pharmacokinetics
The compound is metabolized in the liver, primarily through the hepatic system . It has an elimination half-life of 6–8 hours, and is excreted through the renal system . These pharmacokinetic properties influence the compound’s bioavailability and duration of action .
Result of Action
The compound’s action as a 5-HT 1A receptor agonist results in a range of effects, including mood regulation and potential anti-anxiety effects . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other drugs or substances can affect its metabolism, potentially leading to drug-drug interactions . Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the compound’s action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide typically involves multiple steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Piperidine Moiety: The piperidine ring is often introduced via cyclization reactions involving appropriate precursors such as 4-fluorophenylpiperazine.
Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Coupling Reactions: The final step involves coupling the piperazine and piperidine moieties through the thiadiazole ring, often using acylation reactions with reagents like acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and piperidine moieties.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine and piperidine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like N-bromosuccinimide and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxides, while reduction of the piperidine ring can lead to the formation of secondary amines.
科学的研究の応用
N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly for its activity against various biological targets.
Pharmacology: It is used in pharmacological studies to understand its mechanism of action and potential therapeutic effects.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
N-(4-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide: A similar compound with a different substitution pattern on the thiadiazole ring.
N-(5-{4-[4-(4-chlorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide: A similar compound with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness
The uniqueness of N-(5-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl}-1,2,4-thiadiazol-3-yl)acetamide lies in its specific substitution pattern and the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-[5-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-1,2,4-thiadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2S/c1-14(28)22-19-23-20(30-24-19)27-8-6-15(7-9-27)18(29)26-12-10-25(11-13-26)17-4-2-16(21)3-5-17/h2-5,15H,6-13H2,1H3,(H,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCHJZACJGTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3014912.png)

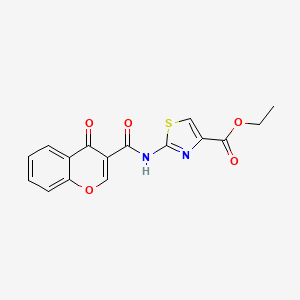
![N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3014917.png)
![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3014918.png)
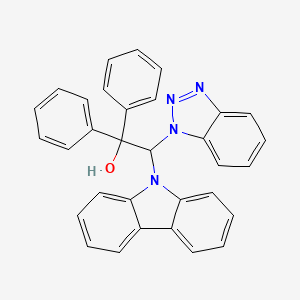
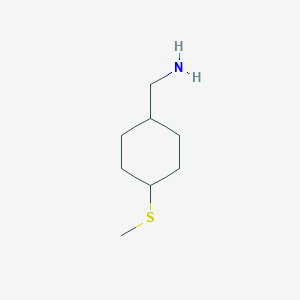
![2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B3014922.png)
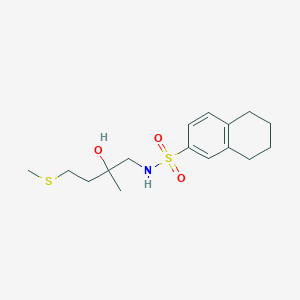
![1-[2-(3-Methylphenyl)azepan-1-yl]prop-2-en-1-one](/img/structure/B3014927.png)
